molecular formula C9H17Cl2N3O B2929170 (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride CAS No. 1807938-06-2

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride

Cat. No.: B2929170
CAS No.: 1807938-06-2
M. Wt: 254.16
InChI Key: SOBREGPHMFCEBV-BPRGXCPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride is a chemical compound that belongs to the class of oxan-3-amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving diols and epoxides.

    Amine Introduction:

    Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxan-3-one derivatives, while substitution reactions could produce various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its amine and pyrazole functionalities.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action for (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the amine group might participate in ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine: The free base form of the compound.

    (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;monohydrochloride: A similar compound with a different salt form.

    (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;trihydrochloride: Another salt form with three hydrochloride groups.

Uniqueness

The uniqueness of (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride lies in its specific stereochemistry and the presence of both pyrazole and oxane rings. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBREGPHMFCEBV-BPRGXCPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.